2-iodo-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-methylbenzene-1-sulfonamide typically involves the iodination of 4-methylbenzenesulfonamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, where the iodine atom acts as a leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 2-Iodo-4-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.
Mechanism of Action
The mechanism by which 2-iodo-4-methylbenzene-1-sulfonamide exerts its effects depends on the specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The iodine atom can also participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
4-Methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties and reactivity.
2-Bromo-4-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom, which can affect the reactivity and types of reactions it undergoes.
Uniqueness: 2-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which significantly enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.
Properties
CAS No. |
200060-22-6 |
---|---|
Molecular Formula |
C7H8INO2S |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.